Ethoxy(ethyl carbonato-O')magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(ethyl carbonato-O’)magnesium is an organic compound with the chemical formula C4H10MgO3. It is a white solid that is soluble in alcohol and ether. This compound is used in various chemical reactions and has significant applications in organic synthesis, particularly in the preparation of organometallic compounds .
Vorbereitungsmethoden
Ethoxy(ethyl carbonato-O’)magnesium is generally prepared by reacting ethoxy ethyl chlorocarbonate with active magnesium powder in a solvent-free system. The reaction is typically carried out under an inert gas atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Ethoxy(ethyl carbonato-O’)magnesium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in further chemical transformations.
Common reagents used in these reactions include halides, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary widely but often include organometallic compounds and other derivatives .
Wissenschaftliche Forschungsanwendungen
Ethoxy(ethyl carbonato-O’)magnesium has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which ethoxy(ethyl carbonato-O’)magnesium exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as halides, acids, and bases, facilitating the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Ethoxy(ethyl carbonato-O’)magnesium can be compared with other magnesium compounds such as:
Magnesium Ethoxide: Used in similar applications but with different reactivity and properties.
Magnesium Carbonate: Commonly used as a drying agent and in the production of magnesium oxide.
Magnesium Chloride: Used in various industrial processes, including the production of magnesium metal.
The uniqueness of ethoxy(ethyl carbonato-O’)magnesium lies in its specific reactivity and ability to form organometallic compounds, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
66240-41-3 |
---|---|
Molekularformel |
C5H10MgO4 |
Molekulargewicht |
158.44 g/mol |
IUPAC-Name |
magnesium;ethanolate;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.C2H5O.Mg/c1-2-6-3(4)5;1-2-3;/h2H2,1H3,(H,4,5);2H2,1H3;/q;-1;+2/p-1 |
InChI-Schlüssel |
NWXABJPNOZDLKI-UHFFFAOYSA-M |
Kanonische SMILES |
CC[O-].CCOC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.